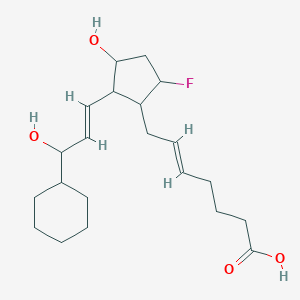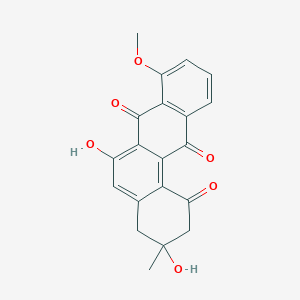![molecular formula C8H10N4O B038149 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 115854-53-0](/img/structure/B38149.png)
5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, also known as DMXAA, is a synthetic compound that has been found to have potential anti-cancer properties. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Mechanism Of Action
The exact mechanism of action of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical And Physiological Effects
5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.
Advantages And Limitations For Lab Experiments
One advantage of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its potential anti-cancer properties, which make it a promising candidate for cancer therapy. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a potential candidate for combination therapy. One limitation of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its toxicity, which has been observed in animal studies. Further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.
Future Directions
There are a number of future directions for research on 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. One area of research is the development of more potent and selective analogs of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one that can be used for cancer therapy. Another area of research is the development of combination therapies that include 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.
Scientific Research Applications
5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy.
properties
CAS RN |
115854-53-0 |
|---|---|
Product Name |
5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5,6-diamino-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H10N4O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,9-10H2,1H3,(H,11,13) |
InChI Key |
MLAGRNYZSQRCPR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C(=C2)N)N)NC1=O |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N)NC1=O |
synonyms |
2H-Benzimidazol-2-one,5,6-diamino-1,3-dihydro-1-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)
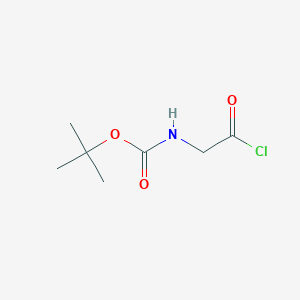
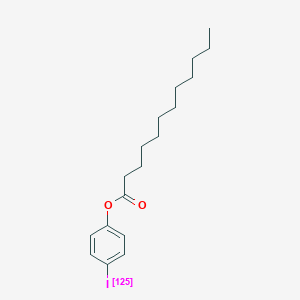
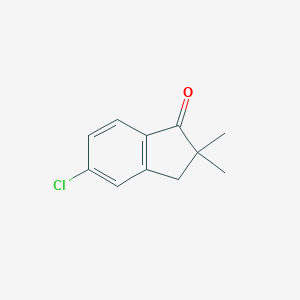
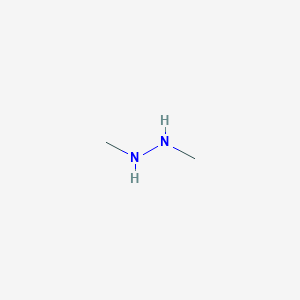
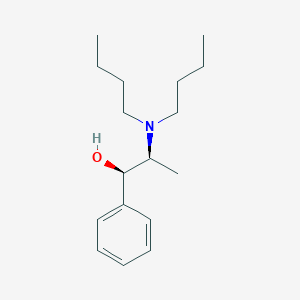
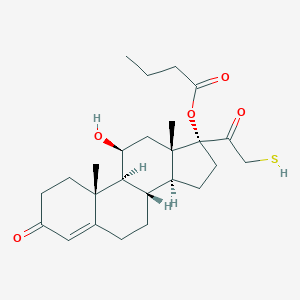
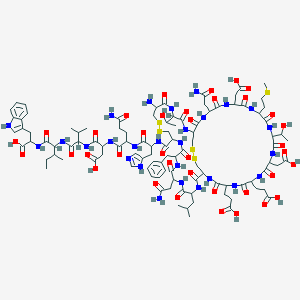
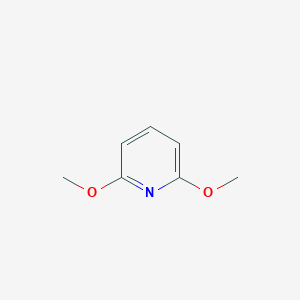
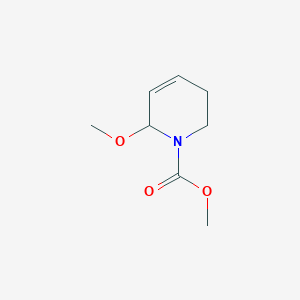

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
